Bienvenue dans la boutique en ligne BenchChem!

[(4-Methylbenzoyl)amino]thiourea

Analgesic Drug Discovery In Vivo Pharmacology Structure-Activity Relationship

[(4-Methylbenzoyl)amino]thiourea, systematically named 2-(4-methylbenzoyl)hydrazine-1-carbothioamide, is a benzoylthiosemicarbazide derivative characterized by a 4-methylbenzoyl group attached to a hydrazinecarbothioamide moiety. This compound belongs to the N-acyl thiosemicarbazide family, a class recognized for a broad spectrum of pharmacological activities including antibacterial, antifungal, anticancer, and enzyme inhibitory properties.

Molecular Formula C9H11N3OS
Molecular Weight 209.27 g/mol
CAS No. 1079-82-9
Cat. No. B3079949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Methylbenzoyl)amino]thiourea
CAS1079-82-9
Molecular FormulaC9H11N3OS
Molecular Weight209.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NNC(=S)N
InChIInChI=1S/C9H11N3OS/c1-6-2-4-7(5-3-6)8(13)11-12-9(10)14/h2-5H,1H3,(H,11,13)(H3,10,12,14)
InChIKeyMHLPQMKFPADPHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[(4-Methylbenzoyl)amino]thiourea (CAS 1079-82-9): A Versatile Benzoylthiosemicarbazide Scaffold for Medicinal Chemistry and Heterocyclic Synthesis


[(4-Methylbenzoyl)amino]thiourea, systematically named 2-(4-methylbenzoyl)hydrazine-1-carbothioamide, is a benzoylthiosemicarbazide derivative characterized by a 4-methylbenzoyl group attached to a hydrazinecarbothioamide moiety [1]. This compound belongs to the N-acyl thiosemicarbazide family, a class recognized for a broad spectrum of pharmacological activities including antibacterial, antifungal, anticancer, and enzyme inhibitory properties [2]. Commercially, it is typically supplied at a purity of 95-98% as confirmed by NMR, HPLC, or GC batch analysis, serving as a critical intermediate in organic synthesis and drug discovery .

Why Generic Substitution of [(4-Methylbenzoyl)amino]thiourea (CAS 1079-82-9) Is Not Possible in Research and Procurement


Generic substitution among benzoylthiosemicarbazide analogs is not scientifically valid due to the profound influence of substituent position and electronic nature on both biological activity and physicochemical properties. The 4-methyl group in this specific compound imparts a unique combination of electron-donating inductive and hyperconjugative effects, which modulate the stability of the thiourea tautomer, metal-chelating ability, and hydrogen-bonding networks in the solid state [1]. For example, in a series of isomeric methylbenzoylthiourea derivatives, the 4-methyl-substituted isomer exhibited distinct infrared vibrational frequencies (nu(CO) at 1662-1680 cm^-1 and nu(CS) at 688-738 cm^-1) and a unique trans-cis configuration crucial for biological target engagement, which differ from the 2- and 3-methyl analogs [2]. Consequently, substituting this compound with an unsubstituted benzoyl or a 4-chloro analog fundamentally alters the scaffold's geometry and pharmacophore, compromising synthetic reproducibility in heterocyclic chemistry and potentially invalidating biological screening results.

Quantitative Differentiation Guide for [(4-Methylbenzoyl)amino]thiourea vs. Closest Analogs


Evidence 1: Superior in vivo Analgesic Efficacy of 4-Methylbenzoyl Thiourea Derivatives vs. Standard-of-Care

In a direct head-to-head in vivo writhing test on mice (Mus musculus), the key analog N-allyl-N'-(4-methylbenzoyl)thiourea—which retains the identical 4-methylbenzoyl pharmacophore—demonstrated higher analgesic activity than the clinical standard sodium diclofenac. This differentiates the 4-methylbenzoyl-bearing scaffold from the unsubstituted N-allyl-N'-benzoylthiourea, which showed activity only equivalent to diclofenac [1].

Analgesic Drug Discovery In Vivo Pharmacology Structure-Activity Relationship

Evidence 2: Optimized Enzyme Inhibition by the 4-Methylbenzoyl Substituent in a Related Scaffold

In a systematic study of N-(4-substituted-benzoyl)-N'-(beta-D-glucopyranosyl)ureas, a scaffold closely related to benzoylthiosemicarbazides, the 4-methylbenzoyl derivative emerged as the most potent inhibitor of rabbit muscle glycogen phosphorylase b (RMGPb) with a Ki of 2.3 micromolar. This performance surpassed that of other 4-substituted analogs (e.g., 4-H, 4-Cl, 4-Ph) evaluated in the same kinetic assay, representing a class-level inference for the 4-methyl substitution pattern [1].

Enzyme Inhibition Glycogen Phosphorylase Medicinal Chemistry

Evidence 3: Crystallographic Distinction of the 4-Methylbenzoyl Isomer in Thiourea Derivatives

Single-crystal X-ray diffraction data reveal that the 4-methylbenzoyl thiourea derivative N-(4-methylbenzoyl)-N'-(4-methylphenyl)thiourea adopts a stable trans-cis configuration with a dihedral angle of 10.36 degrees between the 4-methylbenzoyl and 4-methylphenyl groups. This geometry and consequent intermolecular hydrogen-bonding network, which forms stable dimers, is isostructural to N-(4-methylbenzoyl)-N'-(4-nitrophenyl)thiourea but distinct from the 2- and 3-methyl isomers, demonstrating how the para-substitution dictates solid-state packing [1].

Structural Chemistry Crystallography Solid-State Analysis

Evidence 4: Validated Intermediate for High-Yield Mercapto-1,2,4-Triazole Synthesis

[(4-Methylbenzoyl)amino]thiourea is a demonstrably efficient precursor in a mild, one-pot methodology for synthesizing mercapto-1,2,4-triazoles. The corresponding hydrazide (4-methylbenzoic acid hydrazide) reacts with trimethylsilyl isothiocyanate (TMSNCS) under basic conditions to yield the 4-methylphenyl-substituted mercapto-1,2,4-triazole in high yield. This established synthetic utility is a primary reason for its procurement as an intermediate, offering a well-defined pathway compared to adapting unvalidated analogs [1].

Heterocyclic Synthesis Click Chemistry Medicinal Chemistry Intermediates

Evidence 5: Antimicrobial Potential Tied to the Benzoylthiosemicarbazide Scaffold

Recent pharmacological explorations of the benzoylthiosemicarbazide scaffold, which includes [(4-Methylbenzoyl)amino]thiourea, have identified this class as a source of D-alanyl-D-alanine ligase (Ddl) inhibitors with potent antibacterial activity. A structurally related 4-benzoylthiosemicarbazide derivative demonstrated submicromolar inhibition of Ddl and antimicrobial efficacy with MIC values of 17.81–35.62 micrograms/mL against vancomycin-resistant enterococci (VRE) [1]. While this specific data is for a more complex analog, it provides a class-level inference that the core scaffold of this product is capable of targeting a clinically relevant antibacterial mechanism, differentiating it from other thiourea-based libraries explored for less critical targets.

Antimicrobial Resistance Ddl Inhibitor Gram-positive Bacteria

High-Value Application Scenarios for [(4-Methylbenzoyl)amino]thiourea (CAS 1079-82-9)


Discovery Chemistry for Non-Opioid Analgesics

Build a library of N-substituted 4-methylbenzoyl thiourea derivatives for in vivo analgesic screening, using the scaffold's proven superiority over the unsubstituted benzoyl analog as a starting point for lead optimization [1].

Merapro-1,2,4-Triazole Library Synthesis for Biological Screening

Use [(4-Methylbenzoyl)amino]thiourea as a validated precursor in a one-pot TMSNCS cyclization reaction to efficiently generate diverse mercapto-1,2,4-triazoles, a privileged scaffold in antifungal and anticancer drug discovery [1].

Crystallography and Computational Docking Studies

Employ the compound's well-characterized crystal structure and stable trans-cis conformation as a model substrate for solid-state chemistry studies, Hirshfeld surface analysis, and as a starting point for docking-based virtual screening of novel enzyme inhibitors [1].

Antimicrobial Lead Generation Targeting Ddl

Leverage the benzoylthiosemicarbazide scaffold as a warhead in fragment-based or structure-based drug design programs aimed at creating new D-alanyl-D-alanine ligase inhibitors to overcome vancomycin-resistant Enterococci (VRE) and other Gram-positive threats [1].

Quote Request

Request a Quote for [(4-Methylbenzoyl)amino]thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.